3-(Dimethylamino)propoxy Benziodarone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure and functional groups, which contribute to its biological activity.
The compound is synthesized through various chemical methods, often involving the modification of existing pharmaceutical compounds to enhance their efficacy or reduce side effects. It is not commonly found in nature but is primarily produced in laboratory settings for research and development purposes.
3-(Dimethylamino)propoxy Benziodarone belongs to a class of compounds known as benziodarones, which are derivatives of benzoic acid. These compounds are often explored for their pharmacological properties, particularly in cardiovascular and anti-inflammatory applications.
The synthesis of 3-(Dimethylamino)propoxy Benziodarone typically involves several steps, including:
The molecular structure of 3-(Dimethylamino)propoxy Benziodarone can be represented as follows:
3-(Dimethylamino)propoxy Benziodarone can undergo various chemical reactions, including:
The mechanism by which 3-(Dimethylamino)propoxy Benziodarone exerts its effects involves interaction with specific biological targets, such as enzymes or receptors in the body.
3-(Dimethylamino)propoxy Benziodarone has several potential applications in scientific research:
This compound's unique properties make it a valuable subject for ongoing research in pharmacology and medicinal chemistry, contributing to advancements in drug development and therapeutic strategies.
3-(Dimethylamino)propoxy Benziodarone (CAS 1346604-30-5) is a chemically modified derivative of benziodarone, characterized by the systematic name (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone. Its molecular formula is C₂₂H₂₃I₂NO₃, yielding a molecular weight of 603.23 g/mol [1] [4]. The compound features a benziodarone core structure—a diaryl ketone with a benzofuranyl moiety—functionalized at the para-position of the diiodinated phenyl ring with a 3-(dimethylamino)propoxy chain. This side chain consists of a three-carbon aliphatic spacer terminated by a tertiary dimethylamino group (-N(CH₃)₂), which is ionizable under physiological conditions, enhancing water solubility [3] [4].
The dimethylamine pharmacophore contributes significant electronic and steric properties. As an electron-donating group (EDG), the lone pair on the nitrogen atom facilitates hydrogen bonding and influences the compound’s electronic distribution. This modification alters the parent molecule’s lipophilicity and bioavailability, as dimethylamine-containing drugs typically exhibit extended plasma half-lives due to optimized solubility profiles [3]. Physically, the compound is a solid powder, soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), but exhibits limited stability under prolonged air or light exposure, necessitating storage at 2–8°C [4].
Table 1: Chemical Identifiers of 3-(Dimethylamino)propoxy Benziodarone
Property | Value |
---|---|
CAS Registry Number | 1346604-30-5 |
Molecular Formula | C₂₂H₂₃I₂NO₃ |
Molecular Weight | 603.23 g/mol |
IUPAC Name | (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone |
Synonyms | 3-(Dimethylamino)propoxy Benziodarone; (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone |
Purity | ≥98% |
Solubility | Chloroform, DCM, DMSO |
The synthesis and application of 3-(Dimethylamino)propoxy Benziodarone are documented in specialized chemical literature, though direct patent claims are limited. Its development aligns with broader efforts to modify benziodarone—a class III antiarrhythmic agent—to enhance its pharmacokinetic or analytical utility. The compound emerged as a derivative designed for specialized research applications, particularly in analytical chemistry, rather than therapeutic use [4].
A key patent landscape analysis reveals no primary patents claiming 3-(Dimethylamino)propoxy Benziodarone itself. However, its structural analogs and synthetic pathways intersect with patented methodologies. For example, the use of 3-(dimethylamino)propyl side chains appears in patents covering CNS-active compounds (e.g., GABA prodrugs in US6818787B2) and kinase inhibitors (e.g., substituted 3-cyanoquinolines in US6288082B2) [2] [5]. These patents leverage the dimethylamino group’s role in improving blood-brain barrier penetration or target binding. Additionally, synthetic routes for similar dimethylamine-containing molecules often employ N-alkylation or reductive amination, as seen in the Eschweiler-Clarke reaction or transition-metal-catalyzed N-methylation—methods protected under process patents [3].
Notably, 3-(Dimethylamino)propoxy Benziodarone is cited in non-patent literature as an analytical standard. A 1983 Journal of Chromatography study by Duranti et al. references its use in high-performance liquid chromatography (HPLC) for monitoring amiodarone plasma levels, indicating its niche role in bioanalytical research [4]. This underscores a divergence from therapeutic development toward research-oriented applications.
In medicinal chemistry, 3-(Dimethylamino)propoxy Benziodarone exemplifies strategic molecular modification to address pharmacokinetic challenges. The 3-(dimethylamino)propoxy group serves as a solubility-enhancing appendage, countering the high lipophilicity of polyhalogenated scaffolds like benziodarone. This aligns with the broader utility of dimethylamine (DMA) derivatives in FDA-approved drugs (e.g., rivastigmine, desvenlafaxine), where DMA improves aqueous solubility, bioavailability, and plasma retention [3]. The DMA moiety’s protonation at physiological pH enhances interaction with biological membranes, potentially facilitating tissue distribution.
In synthetic chemistry, the compound is a testament to "molecular hybridization" strategies. Its synthesis likely involves nucleophilic aromatic substitution or ether coupling between a benziodarone precursor and 3-(dimethylamino)propyl chloride, followed by purification via crystallization or chromatography [1] [4]. The dimethylamino group also offers a handle for further derivatization, such as quaternization or complex formation, enabling applications in chemical biology.
Its primary modern application lies in analytical chemistry, where it serves as an internal standard for HPLC quantification of antiarrhythmic drugs like amiodarone. Structural similarity to amiodarone allows for comparable chromatographic behavior (e.g., retention time, detection sensitivity), while the dimethylamino-propoxy modification provides distinct mass spectral or UV signatures for unambiguous identification. This enables precise therapeutic drug monitoring in clinical research [4].
Table 2: Applications of DMA-Containing Compounds in Drug Development
Compound Class | Role of DMA Group | Representative Drug |
---|---|---|
Antiarrhythmic Derivatives | Solubility modulation; analytical utility | 3-(Dimethylamino)propoxy Benziodarone |
Acetylcholinesterase Inhibitors | Bioavailability enhancement; CNS penetration | Rivastigmine |
Antidepressants | Plasma half-life extension | Desvenlafaxine |
Antipsychotics | Target engagement optimization | Chlorprothixene |
Future research may explore this compound as a scaffold for developing iodine-rich imaging agents or as a model for prodrug design. The dimethylamino group’s propensity for salt formation (e.g., hydrochloride salts, as seen with related benzonitrile derivatives) could further refine crystallinity or stability [3] [8]. Its utility underscores the enduring relevance of strategic functionalization in overcoming development challenges in drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: